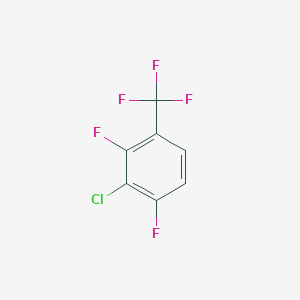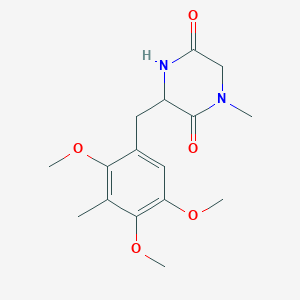
2'F-dd-araU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a hydroxymethyl group, contributes to its biological activity and stability.
Métodos De Preparación
The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: This intermediate undergoes glycosylation with a suitable pyrimidine base, such as uracil, under acidic conditions to form the nucleoside analog.
Deprotection: The benzoyl protecting groups are then removed using a base, such as sodium methoxide, to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell growth. The compound targets specific molecular pathways, including DNA and RNA polymerases, which are crucial for the replication of genetic material .
Comparación Con Compuestos Similares
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
5-fluorouridine: Similar in structure but lacks the hydroxymethyl group, which affects its stability and activity.
1-{(2S,5S)-4-fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-yl}pyrimidine-2,4-dione: Contains a trityloxy group, which influences its solubility and pharmacokinetics.
These comparisons highlight the unique features of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, such as its enhanced stability and biological activity due to the presence of the fluorine atom and hydroxymethyl group.
Propiedades
Número CAS |
124424-25-5 |
|---|---|
Fórmula molecular |
C9H11FN2O4 |
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1 |
Clave InChI |
YTLACGJEZOUGQP-VMHSAVOQSA-N |
SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
SMILES canónico |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)











